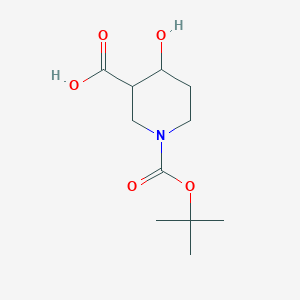

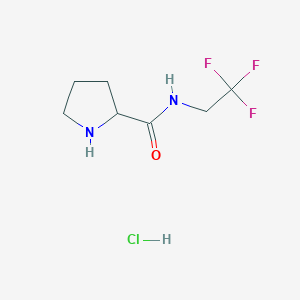

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

Descripción general

Descripción

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride (also known as NAPMSD) is an organic compound that has been used in scientific research and laboratory experiments. It is a small molecule that has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. NAPMSD has been studied extensively in recent years and has been found to have many beneficial properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride serves as a chemical intermediate in various synthetic pathways. For instance, it plays a role in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions, showcasing its utility in introducing amino functions onto the 2-pyridinylmethyl carbon center with inversion of configuration. This process is pivotal for generating optically pure and meso triamine ligands, contributing significantly to stereochemically pure form compounds for catalytic and other applications (Uenishi et al., 2004).

Catalysis and Ionic Liquids

This compound is also instrumental in the field of catalysis and the development of ionic liquids. In particular, it is involved in the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, a crucial step in the synthesis of a new class of ionic liquids. These ionic liquids, synthesized under environmentally friendly conditions, represent an innovative approach to green chemistry and sustainable processes (Fringuelli et al., 2004).

Bio-renewable Catalysts

Moreover, it is part of the synthesis of bio-renewable protic ionic liquids, such as nicotinum methane sulfonate, which demonstrate exceptional catalytic activity in one-pot synthesis reactions. These nature-based recyclable catalysts are significant for their dual acid and base functional groups, promoting efficient and sustainable synthetic methodologies (Tamaddon & Azadi, 2018).

Molecular and Supramolecular Structures

Research on N-(2-(pyridin-2-yl)ethyl)-derivatives of methane- and benzene sulfonamide, closely related to the target compound, has led to insights into their molecular and supramolecular structures. These studies reveal the significance of N-H...N hydrogen bonding and its impact on the formation of dimers, supramolecular layers, and chains, enhancing our understanding of the structural dynamics and potential applications of these compounds in materials science and supramolecular chemistry (Jacobs et al., 2013).

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S.2ClH/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10;;/h2,4,6,8H,3,5,7,9,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFWUHCBWPNKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCN)CC1=CN=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

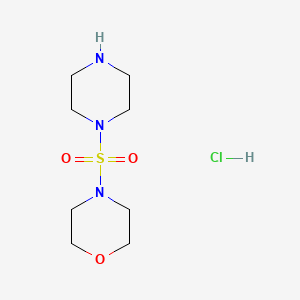

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)

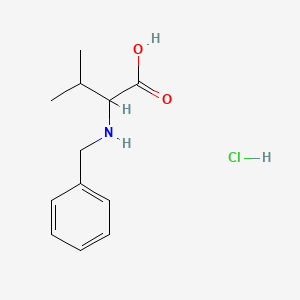

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)

![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)

![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)

![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)